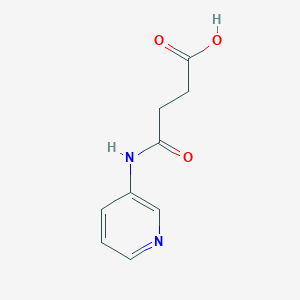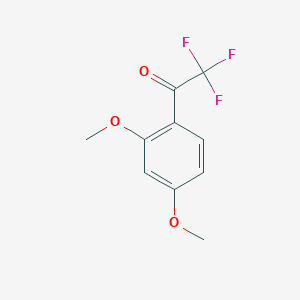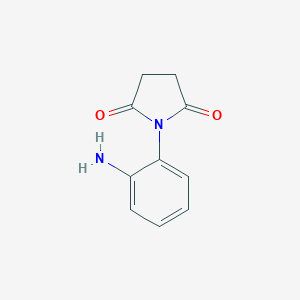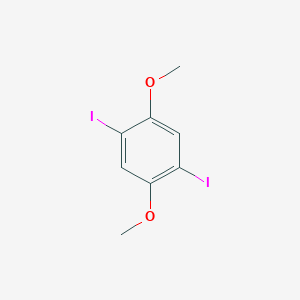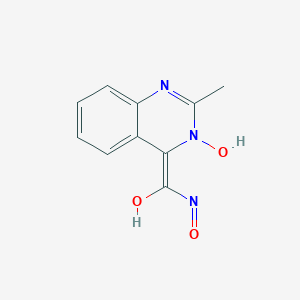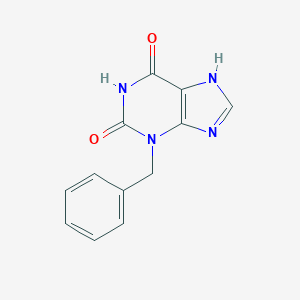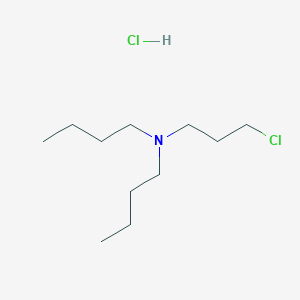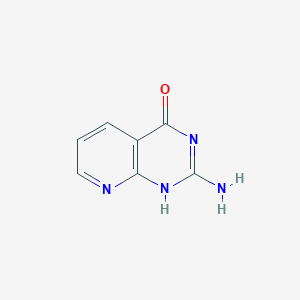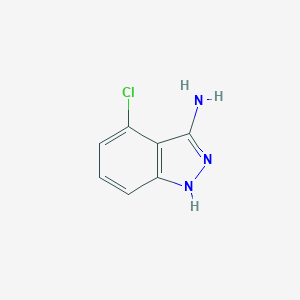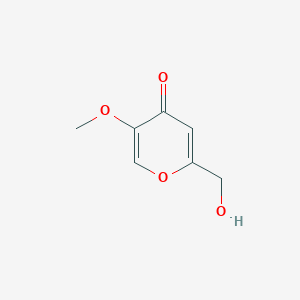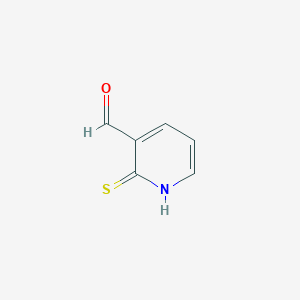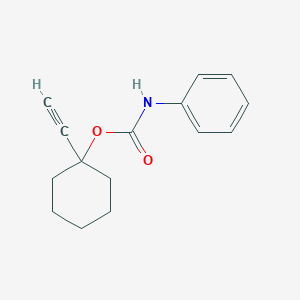
Carbanilic acid, 1-ethynylcyclohexyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbanilic acid, 1-ethynylcyclohexyl ester, also known as ethynylcyclohexylcarbamic acid, is an organic compound that has gained significant attention in scientific research due to its potential use in the development of novel drugs. This compound is a derivative of cyclohexylcarbamic acid and contains an ethynyl group that confers unique properties to the molecule.
作用機序
The mechanism of action of carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, is not fully understood. However, it is believed to act as a sigma-1 receptor agonist, which leads to the modulation of neurotransmitter release in the brain. This modulation may result in the improvement of cognitive function and the reduction of psychotic symptoms in individuals with neurological disorders.
生化学的および生理学的効果
Carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to improve cognitive function, reduce psychotic symptoms, and have anti-inflammatory and analgesic properties. Additionally, carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, has been shown to have low toxicity, making it a potentially safe candidate for drug development.
実験室実験の利点と制限
One of the advantages of using carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, in lab experiments is its high affinity for the sigma-1 receptor. This property makes it a potentially useful tool for studying the role of this receptor in neurological disorders. Additionally, carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, has been shown to have low toxicity, making it a potentially safe compound to work with in the lab.
However, one limitation of using carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, in lab experiments is its relatively complex synthesis method. This may make it difficult for researchers to obtain the compound in large quantities. Additionally, the mechanism of action of carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, is not fully understood, which may make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester. One potential direction is the development of drugs that target the sigma-1 receptor for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, and its potential use in the treatment of pain and inflammation.
Another potential direction for research is the development of more efficient and scalable synthesis methods for carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester. This may make it easier for researchers to obtain the compound in large quantities and facilitate further studies on its potential use as a drug candidate.
In conclusion, carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, is a compound that has gained significant attention in scientific research due to its potential use in the development of novel drugs. While the mechanism of action of this compound is not fully understood, it has shown promising results in preclinical studies as a potential treatment for neurological disorders and has low toxicity, making it a potentially safe compound to work with in the lab. Further research is needed to fully understand the potential of carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, in drug development and its role in the treatment of pain and inflammation.
合成法
The synthesis of carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, involves the reaction of Carbanilic acid, 1-ethynylcyclohexyl esterhexanol with phosgene to form Carbanilic acid, 1-ethynylcyclohexyl esterhexyl chloroformate. This intermediate is then reacted with ammonium hydroxide to form the final product, carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester. The reaction scheme is as follows:
科学的研究の応用
Carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, has been extensively studied for its potential use in the development of drugs that target the central nervous system. This compound has shown promising results in preclinical studies as a potential treatment for neurological disorders such as schizophrenia and Alzheimer's disease. It has been shown to have high affinity for the sigma-1 receptor, a protein that is involved in regulating the release of neurotransmitters in the brain. Additionally, carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
特性
CAS番号 |
73623-16-2 |
|---|---|
製品名 |
Carbanilic acid, 1-ethynylcyclohexyl ester |
分子式 |
C15H17NO2 |
分子量 |
243.3 g/mol |
IUPAC名 |
(1-ethynylcyclohexyl) N-phenylcarbamate |
InChI |
InChI=1S/C15H17NO2/c1-2-15(11-7-4-8-12-15)18-14(17)16-13-9-5-3-6-10-13/h1,3,5-6,9-10H,4,7-8,11-12H2,(H,16,17) |
InChIキー |
GUYHBQKJESGVMF-UHFFFAOYSA-N |
SMILES |
C#CC1(CCCCC1)OC(=O)NC2=CC=CC=C2 |
正規SMILES |
C#CC1(CCCCC1)OC(=O)NC2=CC=CC=C2 |
その他のCAS番号 |
73623-16-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



